2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid
Description
2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid, also known as DPA-714, is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol.
Properties
IUPAC Name |
2-amino-5-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(20)10-5-3-9(4-6-10)11-7-12(14(18)19)13(16)17-8-11/h3-8H,2H2,1H3,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPSZLSKMLAUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688087 | |
| Record name | 2-Amino-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-01-3 | |
| Record name | 2-Amino-5-[4-(ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile . The reaction conditions often include the use of electron-withdrawing groups such as Cl, Br, and NO2 in the arylazo moiety to facilitate the formation of the desired product . The reaction is carried out under controlled conditions to ensure the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates .
Industrial Production Methods
Industrial production methods for 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid can be compared with other similar compounds, such as:
2-Amino-5-phenyl nicotinic acid: Similar in structure but lacks the ethoxycarbonyl group.
2-Amino-5-(4-methoxyphenyl)nicotinic acid: Contains a methoxy group instead of an ethoxycarbonyl group.
2-Amino-5-(4-carboxyphenyl)nicotinic acid: Features a carboxy group in place of the ethoxycarbonyl group.
The uniqueness of 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
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